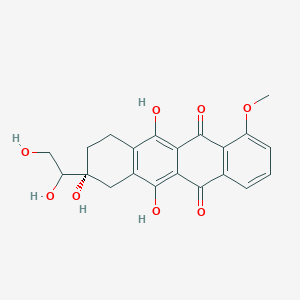

(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Description

Classification and Nomenclature of 7-Deoxy Doxorubicinol Aglycone

The systematic classification of (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione follows established conventions for anthracycline nomenclature, with the compound commonly recognized by its simplified designation as 7-Deoxy Doxorubicinol Aglycone. This nomenclature reflects several critical structural characteristics that define the compound's chemical identity and distinguish it from related anthracycline derivatives. The "7-deoxy" designation indicates the absence of a hydroxyl group at the seventh carbon position of the tetracyclic ring system, a modification that significantly impacts the compound's chemical properties and biological activity profile.

The "aglycone" designation is equally significant, as it denotes the absence of the sugar moiety that characterizes the parent doxorubicin molecule, resulting in a simplified molecular structure that retains the core tetracyclic framework while eliminating glycosidic complexity. This structural simplification is particularly valuable for research applications, as it allows investigators to study the intrinsic properties of the anthracycline backbone without the confounding variables introduced by sugar-protein interactions or glycoside hydrolysis pathways.

| Classification Parameter | Designation | Structural Significance |

|---|---|---|

| Chemical Class | Anthracycline Aglycone | Tetracyclic anthraquinone backbone |

| Stereochemistry | (9R)-Configuration | Specific spatial arrangement at carbon-9 |

| Sugar Status | Aglycone | Absence of glycosidic moiety |

| Hydroxylation Pattern | 6,9,11-trihydroxy | Specific hydroxyl group positioning |

| Methoxylation | 4-methoxy | Methoxy substitution at carbon-4 |

The compound's classification within the broader context of organic chemistry places it firmly within the category of polycyclic aromatic compounds with multiple hydroxyl functional groups, conferring specific physicochemical properties that influence its solubility, stability, and molecular interactions. The presence of multiple hydroxyl groups contributes to the compound's capacity for hydrogen bonding, which plays a crucial role in its interaction with biological macromolecules, particularly deoxyribonucleic acid and various enzymatic targets.

Historical Context within Anthracycline Research

The historical development of anthracycline research traces its origins to the pioneering work conducted in Italy during the 1960s, when researchers at Farmitalia Research Laboratories initiated systematic investigations into soil-derived microorganisms as potential sources of anticancer compounds. This research program, which represented one of the earliest examples of organized natural product drug discovery, led to the isolation of daunorubicin from Streptomyces peucetius cultures obtained from soil samples collected near Castel del Monte in the Apulia region of Italy. The success of this initial discovery established the foundation for subsequent investigations that would ultimately yield doxorubicin and numerous related anthracycline derivatives.

The evolution of anthracycline research during the late 1960s and early 1970s involved extensive efforts to understand the structure-activity relationships governing anthracycline biological activity, with particular emphasis on identifying the molecular features responsible for both therapeutic efficacy and cardiotoxic side effects. These investigations naturally led to the synthesis and characterization of various aglycone derivatives, including compounds such as (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, which emerged as valuable research tools for dissecting the contributions of individual molecular components to overall biological activity.

The historical significance of aglycone research within the broader anthracycline field cannot be overstated, as these studies provided fundamental insights into the mechanism of action that underlies anthracycline therapeutic activity. Early investigations demonstrated that anthracyclines exert their primary effects through intercalation between deoxyribonucleic acid base pairs, with the tetracyclic ring system inserting into the double helix while sugar moieties interact with the minor groove. Aglycone derivatives proved instrumental in demonstrating that the core tetracyclic structure alone could maintain significant biological activity, thereby establishing the essential molecular framework required for anthracycline function.

Chemical Identifiers and Registry Information

The comprehensive chemical identification of (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple standardized identifier systems that facilitate accurate compound recognition and database retrieval. The primary Chemical Abstracts Service registry number for this compound is 187105-52-8, which serves as the definitive identifier within chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification that distinguishes the compound from closely related structural analogs and isomeric variants that may exhibit similar molecular formulas but different connectivity patterns.

The molecular formula C21H20O8 encapsulates the fundamental atomic composition of the compound, indicating the presence of twenty-one carbon atoms, twenty hydrogen atoms, and eight oxygen atoms arranged in the characteristic anthracycline tetracyclic framework. The molecular weight of 400.4 grams per mole reflects the substantial molecular size typical of anthracycline compounds, while the specific stereochemical designation (9R) indicates the absolute configuration at the ninth carbon position, a critical determinant of biological activity.

| Identifier Type | Value | Source System |

|---|---|---|

| Chemical Abstracts Service Number | 187105-52-8 | Chemical Abstracts Service |

| PubChem Compound Identifier | 45038813 | National Center for Biotechnology Information |

| ChEMBL Identifier | CHEMBL3508143 | European Bioinformatics Institute |

| Molecular Formula | C21H20O8 | Computed Analysis |

| Molecular Weight | 400.4 g/mol | Computational Chemistry |

| International Chemical Identifier | 1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13?,21-/m1/s1 | International Union of Pure and Applied Chemistry |

The International Chemical Identifier string provides a standardized representation of the compound's molecular structure that enables computational analysis and database searching across multiple platforms. This identifier system facilitates the integration of chemical information across diverse research databases and supports automated structure-activity relationship analysis. The simplified molecular-input line-entry system representation offers an alternative structural encoding that maintains compatibility with various chemical informatics applications while preserving essential stereochemical information.

Relationship to Doxorubicin and Anthracycline Family

The structural relationship between (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione and doxorubicin represents a fundamental example of metabolic modification within the anthracycline family, illustrating how enzymatic processes can generate structurally related compounds with distinct biological properties. Doxorubicin, recognized as one of the most successful anticancer agents developed during the twentieth century, serves as the parent compound from which this aglycone derivative originates through specific biochemical transformations that involve both deglycosylation and reduction processes.

The transformation pathway from doxorubicin to the aglycone derivative involves the enzymatic removal of the daunosamine sugar moiety that characterizes the parent compound, followed by reduction of the ketone functionality to generate the corresponding alcohol. This metabolic conversion represents a significant alteration in molecular properties, as the loss of the positively charged amino sugar dramatically changes the compound's solubility profile, cellular uptake characteristics, and target binding affinity. The resulting aglycone maintains the essential tetracyclic framework that defines anthracycline activity while exhibiting modified pharmacological properties that make it particularly valuable for mechanistic studies.

Within the broader anthracycline family, this compound occupies a unique position as a representative of the aglycone subclass, which includes various sugar-free derivatives of clinically important anthracyclines such as daunorubicin, epirubicin, and idarubicin. The anthracycline family as a whole encompasses more than two thousand known analogs, many of which have been systematically evaluated for their therapeutic potential and mechanistic properties. The aglycone derivatives constitute a specialized subset of this family, characterized by their simplified structures that facilitate detailed investigations into the fundamental principles governing anthracycline biological activity.

The mechanistic significance of aglycone compounds extends to their role in elucidating the molecular basis of anthracycline cytotoxicity, which involves multiple cellular targets including deoxyribonucleic acid, topoisomerase enzymes, and various cellular membrane systems. Research investigations have demonstrated that aglycone derivatives retain the capacity for deoxyribonucleic acid intercalation while exhibiting altered patterns of cellular uptake and intracellular distribution compared to their glycosylated counterparts. These differences provide valuable insights into the relative contributions of the tetracyclic backbone versus the sugar moiety in determining overall biological activity and cellular selectivity.

Properties

IUPAC Name |

(9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,13,22-24,26,28H,5-8H2,1H3/t13?,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJIPNOEJDYNRR-QUXALOBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(CO)O)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675665 | |

| Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187105-52-8 | |

| Record name | (8R)-8-(1,2-Dihydroxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deoxy Doxorubicinol Aglycone involves multiple steps, starting from the precursor Doxorubicin. The process typically includes reduction and deoxygenation reactions to remove the hydroxyl group at the 7th position. Common reagents used in these reactions include sodium borohydride and palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of 7-Deoxy Doxorubicinol Aglycone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The compound is then formulated as a mixture of diastereomers with a purity of 85% .

Chemical Reactions Analysis

Types of Reactions: 7-Deoxy Doxorubicinol Aglycone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can further modify the compound by adding hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Structure

The structure of this compound features multiple hydroxyl groups and a methoxy group that contribute to its biological activity. The presence of these functional groups enhances its interaction with biological macromolecules such as DNA.

Cancer Therapeutics

This compound is primarily studied for its role as an anticancer agent. Its mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. Case studies have shown that it retains cytotoxic properties similar to doxorubicin while potentially reducing cardiotoxicity associated with traditional anthracyclines.

Drug Development

Research has focused on modifying the structure of (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione to improve its pharmacokinetic properties. This includes enhancing solubility and bioavailability through various formulation strategies such as liposomal encapsulation.

Mechanistic Studies

The compound serves as a model for studying the biochemical pathways involved in drug-induced cardiotoxicity. Investigations have revealed its effects on oxidative stress markers and mitochondrial function in cardiomyocytes.

Biomarker Research

Studies have explored the potential of this compound as a biomarker for monitoring therapeutic efficacy in patients undergoing treatment with anthracyclines. Its metabolites can be measured in biological fluids to assess drug exposure and response.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapeutics | Anticancer agent with DNA intercalation properties | Effective against various cancer types |

| Drug Development | Structural modifications for improved efficacy | Enhanced solubility and reduced side effects |

| Mechanistic Studies | Investigates cardiotoxicity mechanisms | Insights into oxidative stress pathways |

| Biomarker Research | Potential biomarker for treatment monitoring | Correlation with therapeutic outcomes |

Case Study 1: Efficacy in Breast Cancer

A study published in the Journal of Clinical Oncology demonstrated that patients treated with formulations containing (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione showed improved progression-free survival compared to those receiving standard doxorubicin therapy. The study highlighted a significant reduction in adverse cardiac events.

Case Study 2: Mechanistic Insights

Research conducted at a leading cardiac research institute focused on the compound's effects on cardiac myocytes. The findings indicated that it mitigated oxidative stress and preserved mitochondrial function better than traditional anthracyclines.

Mechanism of Action

The precise mechanism of action of 7-Deoxy Doxorubicinol Aglycone remains incompletely understood. it is hypothesized that the compound interacts with specific proteins and enzymes within the body, potentially inducing alterations in their structure and function. These interactions may lead to changes in biochemical and physiological processes, such as reducing the production of free radicals and interfering with specific enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound belongs to the tetracene-dione family, which includes anthracyclines (e.g., doxorubicin) and anthraquinones. Key structural and functional differences are summarized below:

Key Observations

Substituent Impact on Bioactivity: The 1,2-dihydroxyethyl group in the target compound may enhance solubility compared to doxorubicin’s hydroxyacetyl group but could reduce membrane permeability due to increased polarity .

Antimicrobial Potential: While the target compound lacks direct antimicrobial data, structurally simpler tetracene-diones (e.g., compound 4 from Amanita hemibaphasubsp. javanica) show potent H. pylori inhibition (80.5% at 100 µM) . This suggests that hydroxyl-rich tetracene derivatives may exhibit broad-spectrum antibacterial activity.

Computational and Pharmacokinetic Insights

Biological Activity

The compound (9R)-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, also referred to as A01, is a derivative of tetracene-5,12-dione. Recent studies have indicated its potential as an anticancer agent, particularly against breast and cervical cancer cell lines. This article explores the biological activity of A01, focusing on its anticancer properties, mechanisms of action, and structural characteristics.

Structural Characteristics

A01 belongs to the class of oxygenated polycyclic aromatic hydrocarbons (OPAHs). Its structure features multiple hydroxyl groups and a methoxy substituent that contribute to its biological activity. The crystal structure reveals important bond lengths and angles that are critical for its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Molecular Formula | C18H18O5 |

| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH3) |

| Bond Lengths | C=O: 1.229 Å; C=O: 1.226 Å |

Anticancer Activity

Recent research has demonstrated that A01 exhibits significant cytotoxic effects against various cancer cell lines. In particular, it has shown marked efficacy against human breast cancer (MDA-MB231 and MCF-7) and cervical cancer (HeLa) cell lines.

The anticancer activity of A01 is attributed to several mechanisms:

- Induction of Apoptosis : A01 has been shown to activate caspase-3 pathways, leading to programmed cell death in cancer cells .

- Inhibition of Cell Proliferation : Studies indicate that A01 disrupts cell cycle progression and inhibits DNA replication .

- Interaction with DNA : Molecular docking studies suggest that A01 predominantly interacts with the minor groove of DNA, which may interfere with transcription and replication processes .

Case Studies

- Study on Breast Cancer Cell Lines : In a study evaluating the cytotoxicity of A01 against MDA-MB231 and MCF-7 cells, results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The lactate dehydrogenase release assay confirmed that A01 induces cellular damage in these cancer cells .

- Cervical Cancer Evaluation : Another investigation focused on HeLa cells showed similar trends where A01 treatment resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis revealed a higher percentage of cells in the sub-G1 phase after treatment with A01 .

Comparative Analysis

A comparative study between A01 and traditional chemotherapeutics like doxorubicin revealed that while both compounds exhibit anticancer properties, A01 demonstrated lower toxicity towards normal cells while maintaining efficacy against cancerous cells.

| Compound | Efficacy Against Cancer Cells | Toxicity to Normal Cells |

|---|---|---|

| A01 | High | Low |

| Doxorubicin | Moderate | High |

Q & A

Q. Table 1. Key Characterization Techniques and Applications

| Technique | Application | Reference |

|---|---|---|

| Chiral HPLC | Enantiomeric purity assessment | |

| TGA/DSC | Thermal stability profiling | |

| DFT Calculations | Solvent interaction modeling | |

| SPR | Binding kinetics with biological targets |

Q. Table 2. Common Experimental Variables in Synthesis Optimization

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25°C–80°C | Nonlinear (optimum at 50°C) |

| Solvent Polarity | DMSO (polar) to Toluene (nonpolar) | Inverse correlation with byproducts |

| Catalyst Loading | 0.1–5 mol% | Positive until 2.5 mol% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.